molecular formula C25H27NO6S B11411141 N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide

Cat. No.: B11411141
M. Wt: 469.6 g/mol
InChI Key: VGYFEELGBZWHEO-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromene core, a propoxybenzyl group, and a dioxidotetrahydrothiophenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core This can be achieved through the condensation of appropriate aldehydes and ketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized to introduce additional functional groups.

    Reduction: The chromene core can be reduced to form dihydrochromene derivatives.

    Substitution: The propoxybenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrochromenes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In industrial applications, this compound may be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality. Its versatility makes it a valuable component in the formulation of advanced products.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The chromene core and dioxidotetrahydrothiophenyl moiety may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the modifications made to its structure.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide stands out due to its specific combination of functional groups and structural features. The presence of the dioxidotetrahydrothiophenyl moiety, along with the chromene core and propoxybenzyl group, provides a unique platform for exploring new chemical reactions and biological interactions. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C25H27NO6S

Molecular Weight

469.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxo-N-[(4-propoxyphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C25H27NO6S/c1-3-11-31-20-7-5-18(6-8-20)15-26(19-10-12-33(29,30)16-19)25(28)24-14-22(27)21-9-4-17(2)13-23(21)32-24/h4-9,13-14,19H,3,10-12,15-16H2,1-2H3

InChI Key

VGYFEELGBZWHEO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C

Origin of Product

United States

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